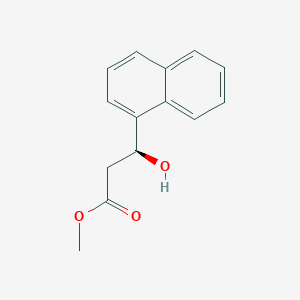![molecular formula C9H10BrN3 B15203772 5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)
5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine is an organic compound belonging to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and an isopropyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound undergoes iodination using N-iodosuccinimide (NIS) to form an intermediate, which is then protected with para-methoxybenzyl chloride (PMB-Cl) to yield a key intermediate . The isopropyl group can be introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
5-Bromo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-iodosuccinimide (NIS): for iodination.
Para-methoxybenzyl chloride (PMB-Cl): for protection.
Palladium catalysts: for coupling reactions.
Oxidizing agents: like potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazolopyridine derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
5-Bromo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation and differentiation.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Chemical Biology: It is employed in chemical biology to probe the function of specific proteins and pathways.
Industrial Applications: The compound’s derivatives are explored for their potential use in various industrial applications, including materials science and agrochemicals.
作用機序
The mechanism of action of 5-Bromo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). TRKs are receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. The compound inhibits the kinase activity of TRKs by binding to their active sites, thereby blocking downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cancer cell proliferation and increased apoptosis .
類似化合物との比較
Similar Compounds
Similar compounds to 5-Bromo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine include other pyrazolopyridine derivatives such as:
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the isopropyl group but shares the bromine substitution.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Another brominated heterocycle with a different ring fusion pattern.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the isopropyl group allows for unique interactions with biological targets and provides opportunities for further functionalization in drug design .
特性
分子式 |
C9H10BrN3 |
|---|---|
分子量 |
240.10 g/mol |
IUPAC名 |
5-bromo-3-propan-2-yl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H10BrN3/c1-5(2)8-7-3-6(10)4-11-9(7)13-12-8/h3-5H,1-2H3,(H,11,12,13) |
InChIキー |
GVXZNRJLWSJQMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C2C=C(C=NC2=NN1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


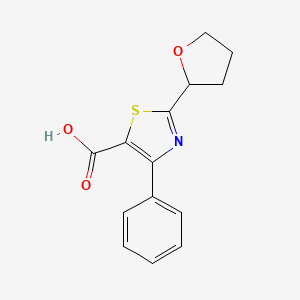
![3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B15203693.png)
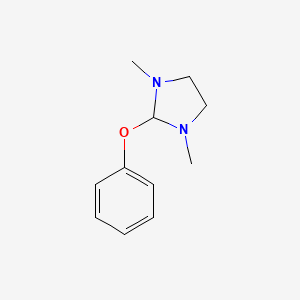
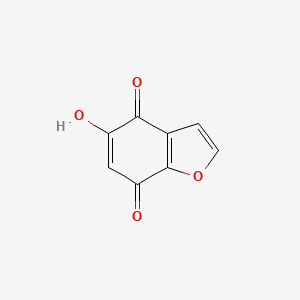
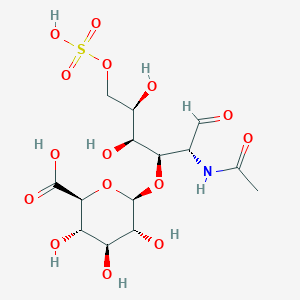
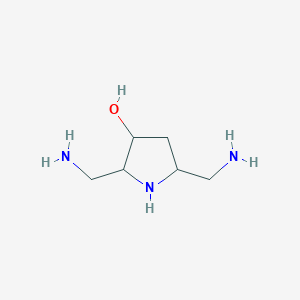
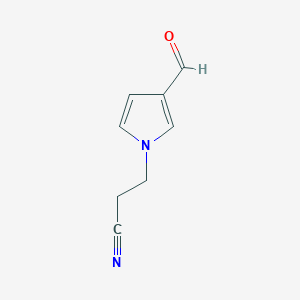
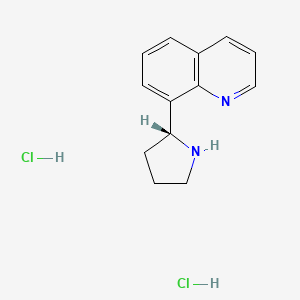
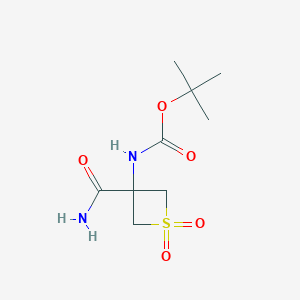
![4-Fluorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B15203744.png)
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B15203747.png)

